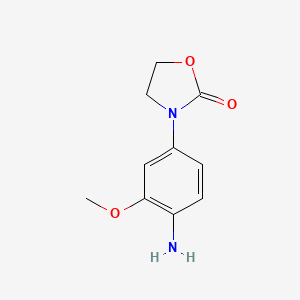

3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3-(4-Amino-3-méthoxyphényl)oxazolidin-2-one est un composé organique hétérocyclique appartenant à la classe des oxazolidinones. Ce composé présente une structure unique avec un cycle oxazolidinone fusionné à un groupe phényle substitué par un groupe amino et un groupe méthoxy. Les oxazolidinones sont connues pour leurs activités biologiques significatives, notamment en tant qu'agents antibactériens.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3-(4-Amino-3-méthoxyphényl)oxazolidin-2-one peut être réalisée par différentes voies de synthèse. Une méthode courante consiste à faire réagir le 4-amino-3-méthoxybenzaldéhyde avec un isocyanate approprié pour former l'oxazolidinone correspondante. La réaction nécessite généralement un catalyseur et est réalisée dans des conditions de température et de pression contrôlées .

Méthodes de production industrielle

La production industrielle des oxazolidinones, y compris la 3-(4-Amino-3-méthoxyphényl)oxazolidin-2-one, implique souvent une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La 3-(4-Amino-3-méthoxyphényl)oxazolidin-2-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'oxazolidinone correspondants.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle phényle.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions contrôlées pour assurer la sélectivité et le rendement .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'oxazolidinone avec différents états d'oxydation, tandis que les réactions de substitution peuvent produire une variété d'oxazolidinones substituées .

Applications de la recherche scientifique

La 3-(4-Amino-3-méthoxyphényl)oxazolidin-2-one a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la 3-(4-Amino-3-méthoxyphényl)oxazolidin-2-one implique son interaction avec les ribosomes bactériens, inhibant la synthèse des protéines. Cette action est réalisée en se liant au centre de la peptidyl transférase du ribosome, empêchant la formation du complexe d'initiation et l'élongation des protéines qui s'ensuit . Ce mécanisme unique rend les oxazolidinones efficaces contre un large éventail de bactéries Gram-positives, y compris celles résistantes à d'autres antibiotiques .

Applications De Recherche Scientifique

3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is achieved by binding to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This unique mechanism makes oxazolidinones effective against a wide range of Gram-positive bacteria, including those resistant to other antibiotics .

Comparaison Avec Des Composés Similaires

Composés similaires

Linézolide : Un antibiotique oxazolidinone bien connu ayant un mécanisme d'action similaire.

Tédizolide : Une autre oxazolidinone à puissance accrue et à spectre d'activité plus large.

Contezolide : Un nouveau dérivé d'oxazolidinone présentant des propriétés antibactériennes prometteuses.

Unicité

La 3-(4-Amino-3-méthoxyphényl)oxazolidin-2-one se distingue par son motif de substitution spécifique sur le cycle phényle, qui peut influencer son activité biologique et sa réactivité chimique. La présence à la fois de groupes amino et méthoxy offre des possibilités uniques pour une fonctionnalisation et une dérivation ultérieures, ce qui en fait un composé polyvalent en chimie synthétique et médicinale .

Propriétés

Formule moléculaire |

C10H12N2O3 |

|---|---|

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

3-(4-amino-3-methoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H12N2O3/c1-14-9-6-7(2-3-8(9)11)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3 |

Clé InChI |

VSFJWTCMDKTKGK-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)N2CCOC2=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)